

Physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-4-methylpentanoic acid

Cat. No.: B152232

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding (R)-2-(Aminomethyl)-4-methylpentanoic acid

(R)-2-(Aminomethyl)-4-methylpentanoic acid is a chiral, non-proteinogenic β -amino acid. As a derivative of leucine, it possesses a unique structural arrangement with the amino group attached to the beta-carbon relative to the carboxyl group. This structure imparts distinct chemical and physical properties compared to its α -amino acid counterparts. In the fields of medicinal chemistry and drug development, understanding these fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, ionization state (pKa), and solid-state characteristics (melting point) directly influence formulation strategies, bioavailability, and ultimately, therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical properties of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**. It is designed for researchers, scientists, and drug development professionals, offering not only the essential data but also the underlying scientific principles and validated experimental protocols for their determination.

Core Physicochemical Data Summary

A comprehensive understanding begins with a summary of the molecule's fundamental properties. The data presented below has been aggregated from authoritative chemical databases and serves as a foundational reference for laboratory work.

Property	Value	Source
IUPAC Name	(2R)-2-(aminomethyl)-4-methylpentanoic acid	PubChem[1]
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1]
Molecular Weight	145.20 g/mol	PubChem[1][2]
CAS Number	210345-89-4	ChemicalBook[3]
Appearance	Off-white to white powder	Watson International[4]
Canonical SMILES	CC(C)CC(=O)O	J&K Scientific[5]
InChIKey	IAXQYBCPMFDMOJ-SCSAIBSYSA-N	PubChem[1]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It dictates the dissolution rate and concentration gradient, which are primary drivers of absorption from the gastrointestinal tract. For **(R)-2-(Aminomethyl)-4-methylpentanoic acid**, an amphoteric molecule with both acidic and basic functional groups, solubility is intrinsically linked to the pH of the aqueous medium.

Expert Insight: Thermodynamic vs. Kinetic Solubility

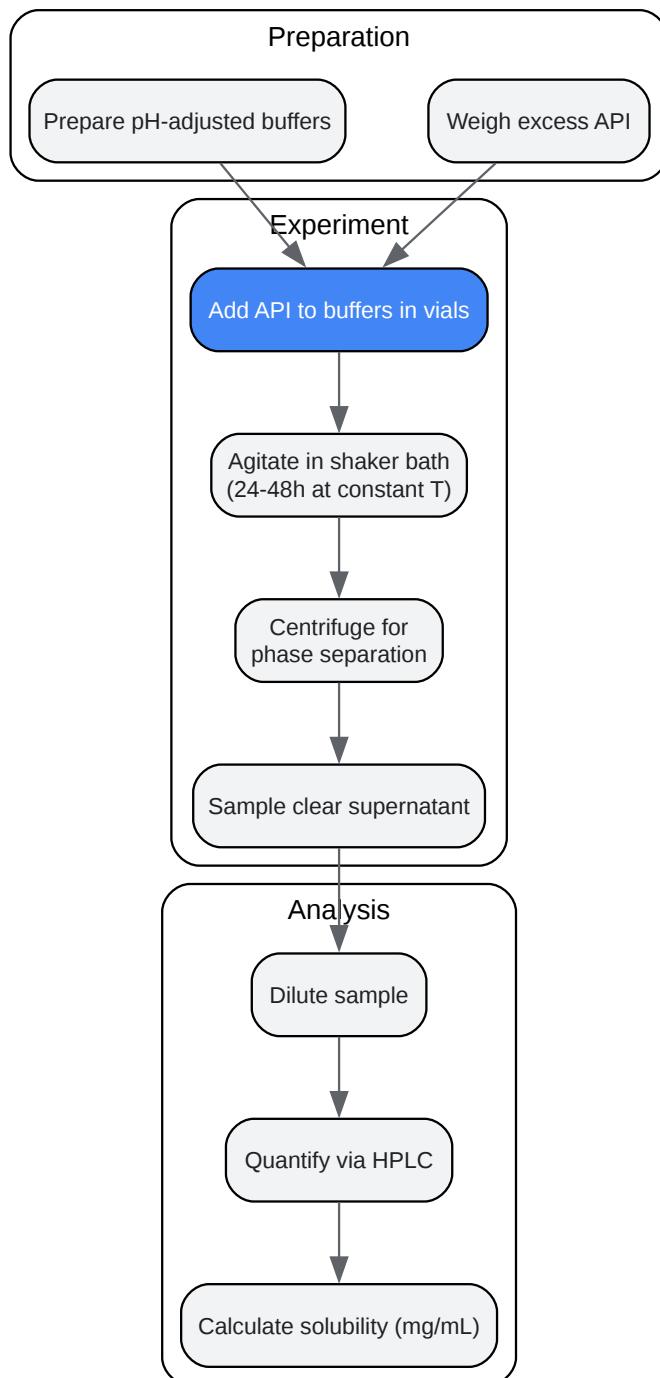
In early-stage development, a distinction must be made between kinetic and thermodynamic solubility.[6] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a stock solution (often DMSO) when added to an aqueous buffer.[6] While useful for initial screening, it can often overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[6] For robust formulation and pre-clinical development, determining the thermodynamic solubility—the true equilibrium concentration of a

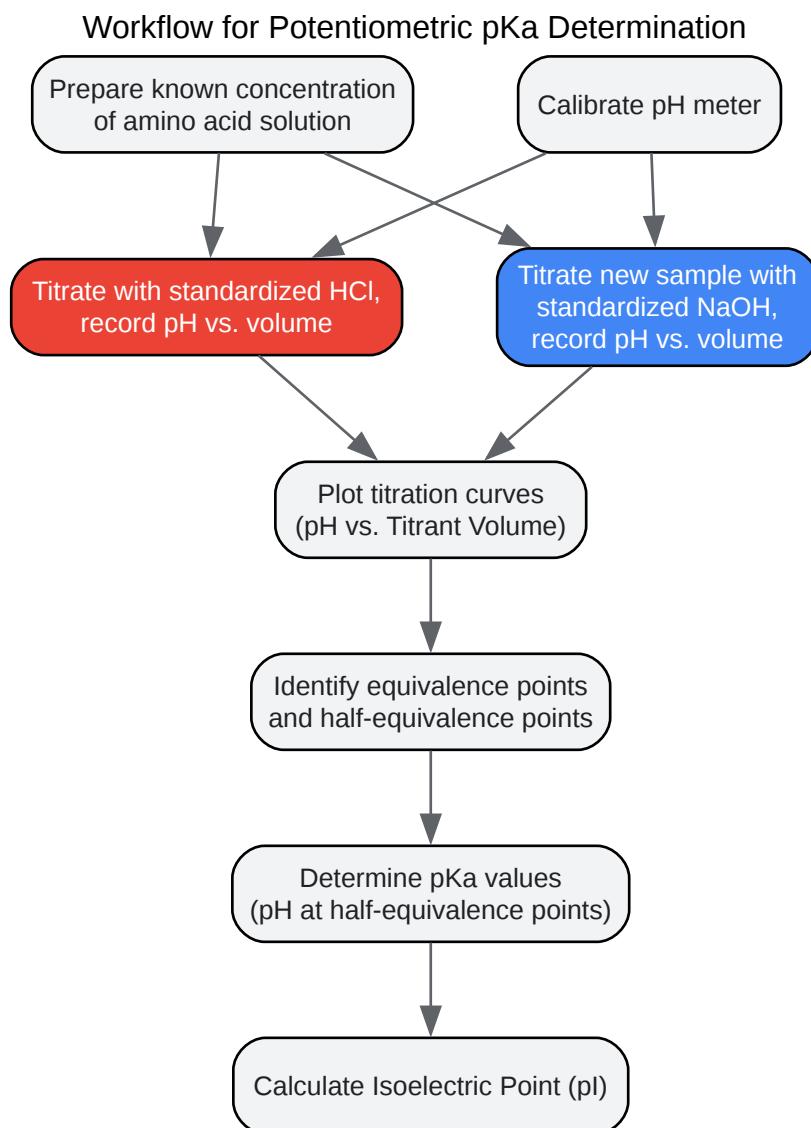
solute in a solvent at a given temperature—is essential.^[6] The shake-flask method remains the gold standard for this measurement due to its reliability and direct assessment of equilibrium.^[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the definitive method for establishing the thermodynamic solubility of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**.

Principle: An excess amount of the solid compound is agitated in a specific solvent system (e.g., pH-adjusted buffers) for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC or UV-Vis spectrophotometry.^{[7][8]}


Step-by-Step Methodology:


- **Preparation:** Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).
- **Dispensing:** Add an excess of **(R)-2-(Aminomethyl)-4-methylpentanoic acid** to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.^[7]
- **Phase Separation:** After equilibration, allow the samples to stand, permitting the excess solid to sediment.^[7] Centrifuge the vials to ensure complete separation of the solid and liquid phases.
- **Sampling & Dilution:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted samples using a validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

- Validation: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation solubility.

Workflow Visualization: Solubility Determination

Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Potentiometric Titration Workflow

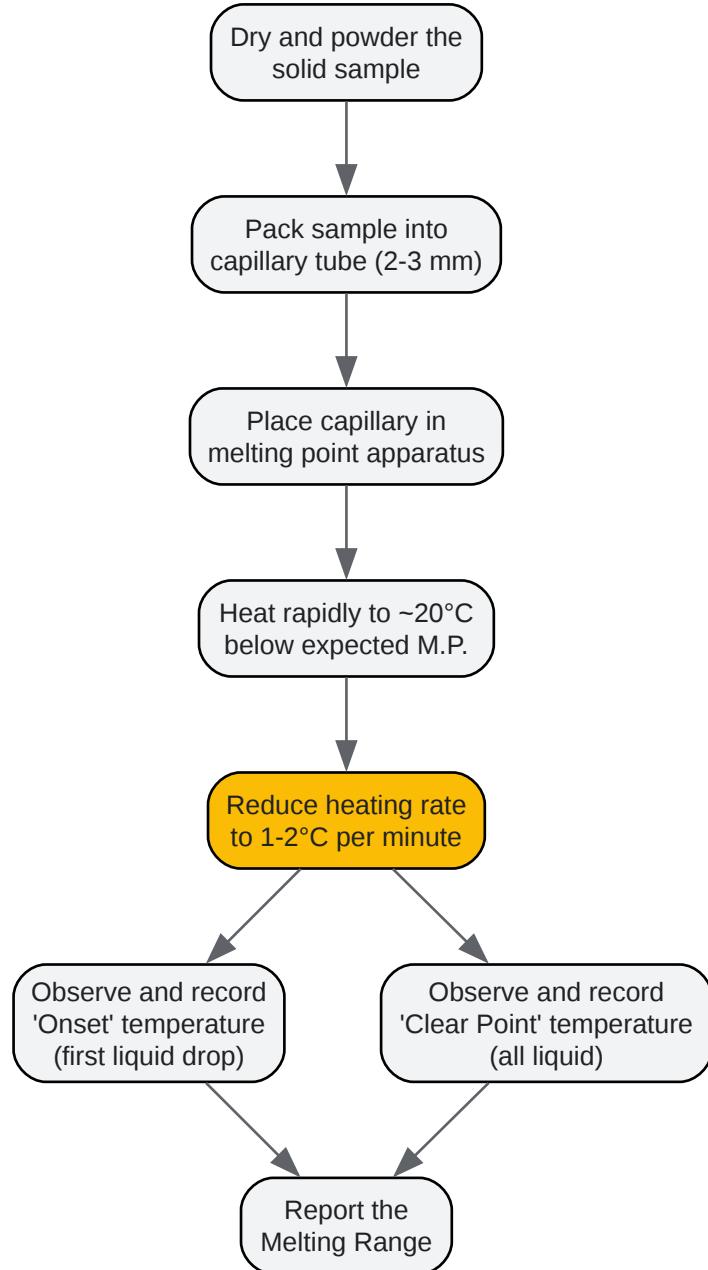
Melting Point: An Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). Therefore, melting point determination is a fundamental technique

used to confirm the identity and assess the purity of a compound. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. [9][10]

Experimental Protocol: Capillary Melting Point Determination

This method is the most common and is recognized by major pharmacopeias for its simplicity and accuracy. [9][11] Principle: A small, finely powdered sample is packed into a thin capillary tube and heated in a controlled manner. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range. [10] Step-by-Step Methodology:


- Sample Preparation: Ensure the **(R)-2-(Aminomethyl)-4-methylpentanoic acid** sample is completely dry and finely powdered.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved. [9][12]3. Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. [12]4. Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary value. Allow the apparatus to cool before proceeding. 5. Accurate Determination: Heat the block at a medium rate to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium. [12]6.

Observation and Recording:

- Onset Temperature: Record the temperature at which the first droplet of liquid is observed.
- Clear Point Temperature: Record the temperature at which the last solid crystal melts and the substance becomes a completely clear liquid. [11]7. Reporting: Report the result as a melting range (e.g., 150-151°C). For a pure compound, this range should be narrow.

Workflow Visualization: Melting Point Determination

Workflow for Capillary Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Capillary Method Workflow

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are indispensable for confirming the molecular structure and identity of **(R)-2-(Aminomethyl)-4-methylpentanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the different types of protons. The acidic proton of the carboxyl group is expected to be a broad singlet far downfield, typically in the 10-12 ppm region. [13] The protons on the carbons adjacent to the amino and carboxyl groups will appear in specific regions, and their splitting patterns will provide information about neighboring protons.
 - ^{13}C NMR: The carbonyl carbon of the carboxylic acid will produce a signal in the deshielded region of 160-180 ppm. [13] The other carbon atoms in the molecule will have distinct signals in the aliphatic region.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - FTIR spectroscopy is excellent for identifying functional groups. [14] The spectrum of **(R)-2-(Aminomethyl)-4-methylpentanoic acid** is expected to show:
 - A very broad O-H stretching band for the carboxylic acid, typically from 2500-3300 cm^{-1} . [13] * An N-H stretching band for the primary amine, usually in the 3300-3500 cm^{-1} region.
 - A strong C=O (carbonyl) stretching band for the carboxylic acid, around 1700-1725 cm^{-1} . [15]

References

- PubChem. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Edisco. (n.d.). Melting point determination.
- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
- ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Studylib. (n.d.). Amino Acid Titration: Concentration & pKa Determination.
- Chem-Impex. (n.d.). Fmoc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
- University of Calgary. (n.d.). Melting point determination.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Scribd. (n.d.). Melting Point Determination Guide.
- UKEssays. (2018, January 24). Determination of the pKas for Glycine.
- SpectraBase. (n.d.). 2-(Aminomethyl)-4-methylpentanoic acid, methyl ester.
- PubChem. (n.d.). (2S)-2-(Aminomethyl)-4-methylpentanoic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
- Chem-Impex. (n.d.). Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid.
- UB. (n.d.). (R)-2-(Aminomethyl)-4-methylpentanoic acid.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0230265).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355).
- ResearchGate. (2019, January 3). MOLECULAR STRUCTURE AND SPECTROSCOPIC STUDY (FTIR AND FTRaman) OF DL-2-amino-4-pentanoic ACID BY QUANTUM COMPUTATIONS.
- MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PubChem. (n.d.). 2-amino-4-methyl(114C)pentanoic acid. National Center for Biotechnology Information.

- Next Peptide. (n.d.). 132605-95-9 | **(R)-2-(Aminomethyl)-4-methylpentanoic acid-HCl**.
- Watson International. (n.d.). **(R)-2-(aMinoMethyl)-4-Methylpentanoic acid-HCl** CAS 132605-95-9.
- NIST. (n.d.). Pentanoic acid, 4-methyl-. NIST WebBook.
- Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride.
- PubMed. (2009, June 10). Fourier transform infrared (FTIR) spectroscopy.
- NIH. (2019, September 13). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
- LookChem. (2025, May 20). 2-bromo-4-methylpentanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 19261621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-(Aminomethyl)-4-methylpentanoic acid | C7H15NO2 | CID 55253004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-AMINOMETHYL-4-METHYL-PENTANOIC ACID(210345-89-4) 1H NMR [m.chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. edisco.it [edisco.it]
- 10. mt.com [mt.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical properties of (R)-2-(Aminomethyl)-4-methylpentanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152232#physicochemical-properties-of-r-2-aminomethyl-4-methylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com